1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17678808
InChI: InChI=1S/C11H11NOS/c1-14-7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3
SMILES:
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol

1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one

CAS No.:

Cat. No.: VC17678808

Molecular Formula: C11H11NOS

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one -

Specification

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
IUPAC Name 1-(1H-indol-3-yl)-2-methylsulfanylethanone
Standard InChI InChI=1S/C11H11NOS/c1-14-7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3
Standard InChI Key QWXBVSKPNYCMQM-UHFFFAOYSA-N
Canonical SMILES CSCC(=O)C1=CNC2=CC=CC=C21

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name, 1-(1H-indol-3-yl)-2-(methylsulfanyl)ethan-1-one, delineates a ketone-functionalized indole derivative with a methylsulfanyl group at the β-position relative to the carbonyl. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole, anchors the molecule’s aromaticity, while the methylsulfanyl group introduces steric bulk and electron-rich sulfur-based interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁NOS
Molecular Weight205.28 g/mol
IUPAC Name1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one
Canonical SMILESCSCC(=O)C1=CNC2=CC=CC=C21

The methylsulfanyl group enhances lipophilicity (logP ≈ 2.8), facilitating membrane permeability, while the ketone group at position 1 enables nucleophilic reactivity .

Spectroscopic Characterization

Structural elucidation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the indole NH proton (δ ~10.5 ppm), methylsulfanyl protons (δ ~2.1 ppm), and ketone carbonyl (δ ~200 ppm in ¹³C NMR) .

  • Mass Spectrometry (MS): Electron ionization (EI-MS) displays a molecular ion peak at m/z 205.28, consistent with the molecular formula, and fragmentation patterns indicative of sulfur-containing side chains .

  • Infrared (IR) Spectroscopy: Stretching frequencies for C=O (∼1700 cm⁻¹) and C-S (∼650 cm⁻¹) confirm functional group presence .

Synthetic Methodologies

Condensation-Based Synthesis

A prevalent route involves the base-catalyzed condensation of indole-3-carboxaldehyde with methylthiol precursors. Piperidine in dimethyl sulfoxide (DMSO) facilitates enolate formation, promoting nucleophilic attack on the aldehyde carbonyl .

Table 2: Representative Synthetic Conditions

ParameterCondition
SolventDimethyl sulfoxide (DMSO)
CatalystPiperidine
TemperatureAmbient (25°C)
Reaction Time5–8 hours
Yield70–85%

Alternative approaches employ Friedel-Crafts acylation, where indole reacts with 2-(methylsulfanyl)acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis, enhancing yield (≥90%) and purity (>98%). Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

  • Oxidation: Treatment with hydrogen peroxide converts the methylsulfanyl group to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃), altering electronic properties .

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding 1-(1H-indol-3-yl)-2-(methylsulfanyl)ethanol .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at C-3, with bromination or nitration producing halogenated or nitro derivatives. For example, bromine in acetic acid yields 5-bromo-1-(1H-indol-3-yl)-2-(methylsulfanyl)ethan-1-one .

Challenges and Future Directions

Current limitations include scarce pharmacokinetic data and undefined toxicity profiles. Future research should prioritize:

  • In vivo efficacy and safety studies

  • Structure-activity relationship (SAR) optimization

  • Hybrid scaffold design combining indole and sulfone pharmacophores

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator